Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)

Description

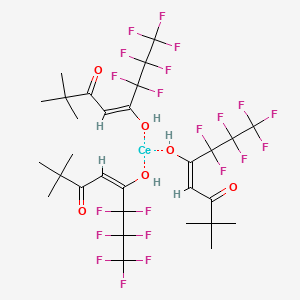

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) (Ce(fod)₃) is a fluorinated β-diketonate complex of cerium(III). Its structural formula is Ce(C₁₀H₁₀F₇O₂)₃, with a molecular weight of 1025.64 g/mol. The compound appears as a yellow powder, melts at 142°C, and is insoluble in water but soluble in organic solvents like ethanol . Key applications include its use as a precursor in materials science and catalysis, leveraging cerium’s redox activity between +3 and +4 oxidation states. Safety data indicate hazards related to skin/eye irritation (R36/37/38) .

Properties

IUPAC Name |

cerium;(E)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZPJODLZIVPTN-VSBSIAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33CeF21O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Complexation Using Cerium(III) Nitrate

The most widely documented method involves reacting cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) in a basic aqueous-methanol medium. Key steps include:

-

Deprotonation of Hfod : A 2M ammonium hydroxide (NH₄OH) solution is added to Hfod, forming the deprotonated β-diketonate ligand.

-

Ligand Addition : The ligand solution is slowly introduced into an acidic cerium(III) nitrate solution (1.4M HNO₃) under stirring.

-

pH Control : The reaction mixture is maintained at pH 6 using NH₄OH to stabilize the cerium(III) oxidation state.

-

Oxidation Prevention : Unlike Ce(FOD)₄ synthesis, oxygen exposure is minimized to avoid Ce³⁺ → Ce⁴⁺ conversion.

Critical Parameters :

-

Molar Ratio : Stoichiometric 1:3 Ce³⁺:Hfod ratio ensures complete ligand coordination.

-

Solvent System : Methanol-water (1:1 v/v) enhances ligand solubility while preventing cerium hydroxide precipitation.

| Variable | Optimal Condition |

|---|---|

| Reaction Temperature | 25°C (ambient) |

| Stirring Duration | 2–4 hours |

| Final pH | 6.0 ± 0.2 |

Isolation and Purification

Post-reaction, the product is extracted into hexanes, separated from the aqueous phase, and crystallized via ethanol addition. The crystalline Ce(FOD)₃ is isolated via vacuum filtration and dried under reduced pressure.

Purity Indicators :

-

¹H NMR : Absence of paramagnetic shifts (δ 0–10 ppm) confirms the absence of Ce(IV) impurities.

-

Elemental Analysis : Carbon and fluorine content should match theoretical values (C: 35.12%, F: 38.87%).

Alternative Synthesis via Sodium Hydroxide-Mediated Deprotonation

A modified approach employs sodium hydroxide (NaOH) for ligand deprotonation, yielding Na[Ce(FOD)₄] intermediates. However, this method risks partial oxidation to Ce(FOD)₄ unless rigorously controlled:

-

Base Selection : 4M NaOH is added to a methanolic Ce(NO₃)₃·6H₂O and Hfod mixture until pH 7–8.

-

Phase Separation : Hexanes and water are added to partition the product into the organic layer.

-

Reductive Atmosphere : Conducting the reaction under nitrogen suppresses Ce³⁺ oxidation.

Challenges :

-

Sodium Contamination : Residual Na⁺ necessitates repeated washing with deionized water.

-

Yield Reduction : Competitive formation of Ce(FOD)₄ lowers Ce(FOD)₃ yields to ~60%.

Analytical Validation of Ce(FOD)₃

Spectroscopic Characterization

Magnetic Susceptibility

Ce(FOD)₃’s effective magnetic moment (μeff ≈ 2.5 μB) aligns with Ce³⁺’s lone 4f¹ electron configuration, contrasting with diamagnetic Ce(FOD)₄.

Comparative Analysis of Ce(FOD)₃ and Ce(FOD)₄ Synthesis

| Property | Ce(FOD)₃ | Ce(FOD)₄ |

|---|---|---|

| Oxidation State | +3 | +4 |

| Vapor Pressure | 0.1 Torr at 150°C | 10 Torr at 150°C |

| Thermal Stability | Stable to 200°C | Stable to 250°C |

| Magnetic Behavior | Paramagnetic | Diamagnetic |

Industrial-Scale Production Considerations

American Elements’ manufacturing process emphasizes:

-

Bespoke Synthesis : Adjusting ligand:metal ratios and solvents for client-specific purity (99%–99.999%).

-

Quality Control : Lot-specific NMR and elemental analysis data accompany each batch.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can undergo various chemical reactions, including:

Substitution Reactions: The ligand exchange reactions where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.

Oxidation-Reduction Reactions: Cerium(III) can be oxidized to cerium(IV) under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other β-diketones or phosphine oxides. These reactions are typically carried out in organic solvents at elevated temperatures.

Oxidation-Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(III) to cerium(IV).

Major Products Formed

Substitution Reactions: The major products are new cerium complexes with different ligands.

Oxidation-Reduction Reactions: The major product is cerium(IV) complexes.

Scientific Research Applications

Catalysis

Cerium heptafluorodimethyloctanedionate plays a crucial role as a catalyst in various organic reactions. Its unique structure allows for the stabilization of reactive intermediates and promotes efficient reaction pathways.

- Case Study : In a study on the synthesis of complex organic molecules, Ce(FOD)₃ was utilized to enhance reaction rates and yield. The results indicated a significant increase in the efficiency of the catalytic process compared to traditional catalysts .

Material Science

The compound is employed in the development of advanced materials due to its ability to form stable complexes with various substrates. It is particularly useful in the fabrication of thin films and coatings.

- Data Table : Comparison of Material Properties

| Property | Cerium Heptafluorodimethyloctanedionate | Traditional Catalysts |

|---|---|---|

| Thermal Stability | High | Moderate |

| Reactivity | Enhanced | Standard |

| Film Formation Efficiency | Excellent | Variable |

Photonics and Luminescence

Cerium heptafluorodimethyloctanedionate has been studied for its luminescent properties which are valuable in photonic applications such as light-emitting devices and lasers.

- Case Study : Research demonstrated that Ce(FOD)₃ exhibits strong photoluminescence when doped into polymer matrices. This property was exploited to create highly efficient light-emitting diodes (LEDs), showcasing the compound's potential in optoelectronic applications .

Chemical Vapor Deposition (CVD)

As a precursor in chemical vapor deposition processes, cerium heptafluorodimethyloctanedionate is used to deposit cerium oxide films on substrates for electronic applications.

- Application Details : The compound's volatility and stability make it suitable for CVD processes where precise control over film thickness and composition is required. Studies have shown that films produced using Ce(FOD)₃ exhibit superior electrical properties compared to those made with conventional precursors .

Mechanism of Action

The mechanism of action of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) involves its ability to coordinate with various substrates through its cerium center. The cerium ion can interact with electron-rich sites on the substrate, facilitating various chemical transformations. In catalysis, the compound can activate substrates by coordinating to them, thereby lowering the activation energy of the reaction .

Comparison with Similar Compounds

Structural Similarities and Differences

All tris(fod) complexes share the same fluorinated β-diketonate ligand, which imparts high thermal stability and volatility, making them suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) . The central lanthanide ion (Ln³⁺) determines electronic and magnetic properties. For example:

- Ce(fod)₃ : Cerium’s variable oxidation state (+3/+4) enables redox-active behavior.

- Dy(fod)₃ : Dysprosium’s high magnetic anisotropy makes it ideal for single-molecule magnet (SMM) studies .

- Er(fod)₃ : Erbium’s 1.54 µm photoluminescence is critical for telecommunications applications .

Table 1: Structural and Physical Properties

Photoluminescence and Optoelectronics

- Er(fod)₃ : Integrated into amorphous carbon films, deuteration enhances photoluminescence intensity by 6× at 1.54 µm, critical for photonic devices .

- Eu(fod)₃ : Coordination with phenanthroline boosts deep-red luminescence efficiency in solution .

- Ce(fod)₃: Limited luminescence due to Ce³⁺’s parity-forbidden f-f transitions, but redox activity is exploited in catalytic systems .

Magnetic Properties

- Dy(fod)₃ : Exhibits slow magnetic relaxation under zero field, a hallmark of SMM behavior. Ab initio calculations reveal strong axial anisotropy .

- Ce(fod)₃ : Magnetic studies are less common, as Ce³⁺’s 4f¹ configuration offers weaker anisotropy compared to Dy³⁺ or Er³⁺ .

Thermal and Chemical Stability

All tris(fod) complexes exhibit high thermal stability (>140°C), attributed to the robust fluorinated ligand. Ce(fod)₃’s melting point (142°C) is lower than Er(fod)₃ (157–163°C), suggesting weaker metal-ligand bonding in the former . Solubility in ethanol and dichloromethane is consistent across the series, enabling synthetic flexibility .

Biological Activity

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III), commonly referred to as Ce(FOD)₃, is an organometallic compound belonging to the class of rare earth metal complexes. Its unique structure and properties have garnered attention in various fields, particularly in biological applications and studies. This article delves into the biological activity of Ce(FOD)₃, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C₃₀H₃₀CeF₂O₆

- Molecular Weight : 1037.49 g/mol

- CAS Number : 172424-98-5

Ce(FOD)₃ features a central cerium ion coordinated with three heptafluorinated diketone ligands. The fluorinated nature of the ligands imparts unique solubility and reactivity characteristics that are significant in biological contexts.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Ce(FOD)₃ exhibits various biological activities primarily attributed to its ability to interact with cellular components and influence biochemical pathways. Some noted mechanisms include:

- Antioxidant Activity : Cerium ions can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Calcium Transport : Studies have shown that Ce(FOD)₃ can facilitate the translocation of calcium ions across cell membranes, which is crucial for numerous cellular processes such as signaling and muscle contraction .

- Enzyme Modulation : The compound may influence enzyme activities by acting as a cofactor or inhibitor in specific biochemical reactions.

1. Antioxidant Properties

A study published in the Journal of Hazardous Materials demonstrated that cerium compounds, including Ce(FOD)₃, effectively reduced oxidative stress markers in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with Ce(FOD)₃ compared to untreated controls .

2. Calcium Ionophore Activity

Research conducted on the calcium transport capabilities of Ce(FOD)₃ revealed its potential as a synthetic ionophore. In model membranes, Ce(FOD)₃ facilitated the movement of Ca²⁺ ions from an aqueous phase into an organic phase, suggesting its utility in enhancing calcium signaling pathways within cells .

3. Cytotoxicity Studies

A cytotoxicity assessment was performed using various cell lines exposed to different concentrations of Ce(FOD)₃. While lower concentrations exhibited minimal toxicity, higher doses resulted in significant cell death due to oxidative stress induction. This highlights the importance of dosage in therapeutic applications .

Potential Therapeutic Uses

- Cancer Therapy : Due to its antioxidant properties and ability to modulate cellular signaling pathways, Ce(FOD)₃ is being explored as a potential adjunct therapy in cancer treatment.

- Neuroprotection : The compound's ability to reduce oxidative stress may also be beneficial in neurodegenerative diseases where oxidative damage is prevalent.

- Calcium-related Disorders : Given its role in calcium transport, it could be investigated for conditions related to calcium dysregulation.

Research Directions

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Long-term toxicity assessments to establish safety profiles.

- Exploration of synergistic effects with other therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III), and how is purity validated?

Answer:

The synthesis typically involves reacting cerium(III) salts (e.g., CeCl₃) with the β-diketone ligand (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, H-FOD) in a 1:3 molar ratio under anhydrous conditions. Key steps include:

- Ligand Deprotonation: Use a base like NaOH or NH₃ in ethanol to deprotonate H-FOD.

- Coordination: Add Ce³⁺ salt slowly to the deprotonated ligand solution, stirring under nitrogen to prevent oxidation .

- Purification: Recrystallize from ethanol/hexane mixtures to remove unreacted ligands.

Validation:

- Elemental Analysis: Compare experimental C, H, F, and N content with theoretical values (e.g., C: ~39.7%, H: ~3.2%, F: ~33.0% for Ce(FOD)₃) . Discrepancies >0.3% indicate impurities.

- IR Spectroscopy: Confirm ligand coordination via shifts in ν(C=O) (~1600 cm⁻¹ to ~1520 cm⁻¹) and ν(C-F) (~1250–1100 cm⁻¹) .

Basic: How does the hygroscopic and air-sensitive nature of Ce(FOD)₃ influence experimental design?

Answer:

Ce(FOD)₃ is moisture- and oxygen-sensitive, requiring:

- Handling: Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for synthesis and storage.

- Solvent Purity: Employ rigorously dried solvents (e.g., ethanol over molecular sieves).

- Characterization: Conduct spectroscopic analyses (e.g., NMR, IR) immediately after synthesis to avoid decomposition artifacts .

Advanced: How can Ce(FOD)₃ be utilized in MOCVD for superconducting thin films, and what parameters optimize deposition?

Answer:

Ce(FOD)₃ acts as a cerium precursor in MOCVD for YBa₂Cu₃O₇−δ superconducting films. Key parameters:

- Temperature: Optimal sublimation at 120–150°C; deposition at 600–800°C .

- Co-precursors: Combine with Ba(hfa)₂·tetraglyme and Cu(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) for stoichiometric control.

- Carrier Gas: Use argon with 2–5% O₂ to prevent Ce³⁺ reduction.

- Post-Annealing: Anneal in O₂ at 450°C to enhance crystallinity and oxygen content .

Advanced: What spectroscopic techniques are critical for probing the coordination geometry and electronic structure of Ce(FOD)₃?

Answer:

- X-ray Absorption Spectroscopy (XAS): Analyze Ce L₃-edge to determine oxidation state (Ce³⁺ vs. Ce⁴⁺) and coordination number (typically 8–9 for β-diketonates) .

- Photoluminescence (PL): Study ligand-to-metal charge transfer (LMCT) bands (~350 nm) and intra-configurational 4f→4f transitions (weak due to Ce³⁺’s 4f¹ configuration) .

- EPR Spectroscopy: Detect paramagnetic Ce³⁺ centers (4f¹, S = 1/2) in frozen solutions at 10 K to avoid spin-lattice relaxation broadening .

Advanced: How do solvent effects influence the photophysical properties of Ce(FOD)₃, and how can QSPR models predict these behaviors?

Answer:

Solvent polarity and Lewis basicity modulate luminescence quenching via:

- Dynamic Quenching: Polar solvents (e.g., DMSO) enhance non-radiative decay via dipole-dipole interactions.

- Static Quenching: Coordinating solvents (e.g., THF) displace FOD⁻ ligands, altering the coordination sphere .

QSPR Modeling:

- Descriptors: Solvent polarity (ET(30)), donor number (DN), and dielectric constant (ε) correlate with quenching rate constants (k_q).

- Validation: For Eu(FOD)₃, k_q = 1.2 × 10⁹ M⁻¹s⁻¹ in ethanol vs. 3.5 × 10⁹ M⁻¹s⁻¹ in acetone, aligning with QSPR predictions .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., elemental analysis vs. spectroscopic results)?

Answer:

Discrepancies between elemental analysis (e.g., C: 39.7% calc. vs. 39.2% exp.) and spectroscopic data may arise from:

- Hydration: Use TGA to detect adsorbed H₂O (weight loss ~100–150°C).

- Ligand Degradation: DFT calculations (e.g., B3LYP/6-31G*) model ligand stability; compare experimental IR peaks with computed vibrational modes .

- Impurity Identification: High-resolution MS (ESI-TOF) detects side products (e.g., [Ce(FOD)₂(H-FOD)]⁺ at m/z 1025.64 + 23 (Na⁺)) .

Advanced: What strategies enable the synthesis of heterometallic complexes using Ce(FOD)₃ as a precursor?

Answer:

- Coordination Modulation: Introduce secondary ligands (e.g., 2,2'-bipyrimidine) to bridge Ce³⁺ with other lanthanides (e.g., Dy³⁺, Y³⁺). Example:

- Ce(FOD)₃ + Dy(FOD)₃ + bipyrimidine → CeDy(FOD)₆(μ-bpm) .

- Solvent Effects: Use non-coordinating solvents (e.g., hexane) to favor heterometallic aggregation.

- Stoichiometric Control: Maintain a 1:1:1 ratio of Ce³⁺:Dy³⁺:bpm for dinuclear complexes .

Basic: What safety protocols are essential when handling Ce(FOD)₃ in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.